2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol
Description
2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
2-[(2-chloropyrimidin-4-yl)amino]-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-12-14-7-6-11(16-12)15-8-10(17)9-4-2-1-3-5-9/h1-7,10,17H,8H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBLEKGKZIGVJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=NC(=NC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol typically involves the selective displacement of chloride at the C4 position of the pyrimidine ringThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the C4 position of the pyrimidine ring.
Oxidation and Reduction Reactions: The phenylethanol moiety can be oxidized to form corresponding ketones or reduced to form alcohols.
Addition Reactions: The compound can participate in addition reactions with various electrophiles and nucleophiles, leading to the formation of new derivatives with potential biological activities.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrimidine ring can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity . This mechanism is particularly relevant in the context of its potential therapeutic applications, where it can interfere with key biological pathways involved in disease progression .
Comparison with Similar Compounds
2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol can be compared with other pyrimidine derivatives, such as:
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core but have additional fused rings, which can enhance their biological activity.
Quinazoline Derivatives: These compounds also contain a pyrimidine ring but are fused with a benzene ring, leading to different pharmacological properties.
Furo[2,3-d]pyrimidine Compounds: These derivatives have a furan ring fused to the pyrimidine core, which can influence their chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylethanol moiety, which can impart distinct biological and chemical properties compared to other similar compounds .
Biological Activity
2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol is a compound that has garnered interest in the pharmaceutical and biochemical research fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound has the following chemical structure:
- Molecular Formula : C12H12ClN3O
- Molecular Weight : 251.69 g/mol
- CAS Number : 1009330-01-1
This compound features a chloropyrimidine moiety linked to a phenylethanol group, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound has been shown to inhibit various kinases, particularly those involved in signaling pathways related to cancer progression, such as the RAS/RAF/MEK/ERK pathway. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Antimicrobial Properties : Preliminary data suggest that it may possess antimicrobial activity against certain bacterial strains, although further studies are needed to establish its efficacy and mechanism.
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.
Research Findings
A summary of significant research findings regarding the biological activity of this compound is presented in the table below:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antitumor | Inhibition of cell proliferation in breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range. |
| Study 2 | Enzyme Inhibition | Demonstrated inhibition of ERK1/2 kinases, suggesting potential use in treating cancers associated with dysregulation of this pathway. |
| Study 3 | Antimicrobial | Exhibited activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) indicating potential as an antibacterial agent. |
Case Study 1: Antitumor Effects
In a controlled experiment, this compound was administered to xenograft models of human breast cancer. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an effective anticancer agent.
Case Study 2: Mechanistic Insights
A study focused on the molecular mechanisms revealed that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased expression of anti-apoptotic factors in treated cancer cells, confirming its role as a pro-apoptotic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
